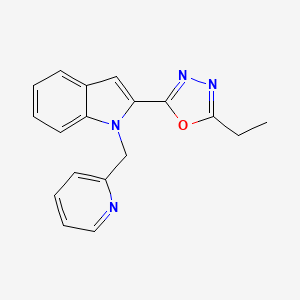

2-ethyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole, also known as EIDD-2801, is a promising antiviral drug candidate. It was originally developed as a potential treatment for influenza, but recent studies have shown that it has broad-spectrum antiviral activity against a range of RNA viruses, including SARS-CoV-2, the virus responsible for the COVID-19 pandemic.

Scientific Research Applications

Antimicrobial Activities

- Synthesis and Antimicrobial Activities : A study by Bayrak et al. (2009) focused on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which led to the development of compounds with significant antimicrobial activity. These compounds, related to the structure of 2-ethyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole, showed good or moderate activity against various microorganisms (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Synthesis and Structural Studies

- Novel Routes to Oxadiazoles and Pyridopyridazines : Elnagdi et al. (1988) explored new methods to synthesize 1,3,4-oxadiazoles and oxadiazolopyridines, contributing to the understanding of the chemical structure and reactivity of compounds related to 2-ethyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988).

Anticancer Potential

- Anticancer Agents Development : Research by Nagender et al. (2016) involved the synthesis of novel hydrazone and azole functionalized pyrazolo[3,4-b]pyridine derivatives, including 1,3,4-oxadiazole compounds, that showed promising anticancer activity against human cancer cell lines. This highlights the potential therapeutic applications of such compounds in cancer treatment (Nagender, Kumar, Reddy, Swaroop, Poornachandra, Kumar, & Narsaiah, 2016).

Enzyme Inhibition

- Urease Inhibitors : A study by Nazir et al. (2018) reported on novel indole-based hybrid oxadiazole scaffolds with potent urease inhibitory activity. The synthesized compounds, related to 2-ethyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole, were found to be effective inhibitors of the urease enzyme (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018).

Optical Properties

- Optical Properties Investigation : Research by Ge et al. (2014) focused on the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives. They studied the fluorescence spectral characteristics, contributing to the understanding of the optical properties of such compounds (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).

properties

IUPAC Name |

2-ethyl-5-[1-(pyridin-2-ylmethyl)indol-2-yl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c1-2-17-20-21-18(23-17)16-11-13-7-3-4-9-15(13)22(16)12-14-8-5-6-10-19-14/h3-11H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZCPCAKYTYSCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2401413.png)

![2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide](/img/structure/B2401415.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2401428.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2401430.png)